Derivative 5j: Potent BChE Inhibitor
A derivative of the target compound, N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3,4-tetrahydroacridin-9-amine (5j), demonstrates potent and selective inhibition of butyrylcholinesterase (BChE). This highlights the utility of the 4-methoxybenzyl-1,2,3-triazol-4-amine scaffold for designing potent inhibitors [1].
| Evidence Dimension | Inhibitory activity against human butyrylcholinesterase (BChE) |
|---|---|
| Target Compound Data | IC₅₀ = 0.055 μM (for derivative 5j) |
| Comparator Or Baseline | Compound 5l (7-chloro derivative): IC₅₀ not reported for BChE. Other tacrine-triazole hybrids in the series exhibited significantly higher (weaker) IC₅₀ values. |
| Quantified Difference | The 5j derivative is the most potent anti-BChE compound in the studied series. |
| Conditions | In vitro enzymatic assay. |
Why This Matters
This demonstrates that the core scaffold yields a derivative with exceptional potency for BChE, a key target for Alzheimer's disease, justifying its selection for developing BChE-focused inhibitors.
- [1] Najafi, Z., et al. (2017). Novel tacrine-1,2,3-triazole hybrids: In vitro, in vivo biological evaluation and docking study of cholinesterase inhibitors. European Journal of Medicinal Chemistry, 125, 1200–1212. View Source
